
2,2',3,4,4',5,6'-Heptachlorobiphenyl
Overview
Description
2,2',3,4,4',5,6'-Heptachlorobiphenyl is a useful research compound. Its molecular formula is C12H3Cl7 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.09e-09 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , a core component of the circadian clock that regulates the body’s internal 24-hour rhythm.
Mode of Action
2,2’,3,4,4’,5,6’-Heptachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression leads to the inhibition of PER1, thereby affecting the regulation of the circadian clock.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to bepersistent in the environment and bioaccumulative . This suggests that it has a long half-life and can accumulate in tissues over time.
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl’s action include the disruption of the circadian rhythm and the activation of xenobiotic metabolizing enzymes . These effects can potentially lead to various health effects, given the crucial role of the circadian rhythm in numerous physiological processes and the role of xenobiotic metabolizing enzymes in detoxification.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl. As a PCB, it is resistant to degradation and can persist in the environment for a long time . Its hydrophobic nature makes it difficult for microorganisms to directly utilize it . The addition of methanol as a co-metabolic carbon source can stimulate its degradation .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,4’,5,6’-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for the detoxification and metabolism of xenobiotics, highlighting the compound’s role in biochemical processes.
Cellular Effects
2,2’,3,4,4’,5,6’-Heptachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This regulation can lead to disruptions in normal cellular functions and has been linked to various health issues.
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to activate the expression of xenobiotic metabolizing enzyme genes, such as CYP1A1, is a key aspect of its molecular mechanism . This activation leads to the metabolism and detoxification of various xenobiotics, demonstrating the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl can persist in the environment and bioaccumulate in living organisms, leading to prolonged exposure and potential health risks .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl vary with different dosages in animal models. Higher doses of the compound have been associated with toxic and adverse effects, including disruptions in liver function and enzyme activity . These findings highlight the importance of understanding the dosage-dependent effects of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl to assess its safety and potential health risks.
Metabolic Pathways
2,2’,3,4,4’,5,6’-Heptachlorobiphenyl is involved in several metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These pathways are crucial for the compound’s biodegradation and detoxification. The involvement of enzymes such as CYP1A1 in these pathways underscores the compound’s role in metabolic processes and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Understanding these transport and distribution mechanisms is essential for assessing the compound’s bioavailability and potential health effects.
Subcellular Localization
2,2’,3,4,4’,5,6’-Heptachlorobiphenyl’s subcellular localization affects its activity and function. The compound is known to localize in cellular membranes, where it can interact with membrane-bound enzymes and proteins . These interactions can influence the compound’s biochemical properties and its impact on cellular functions. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further affecting its activity.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-6(14)9(7(15)2-4)5-3-8(16)11(18)12(19)10(5)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLRYZUMSYVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074191 | |
| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60145-23-5 | |
| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SX3MXX98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
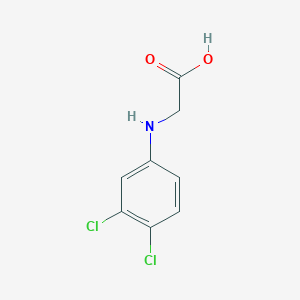
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
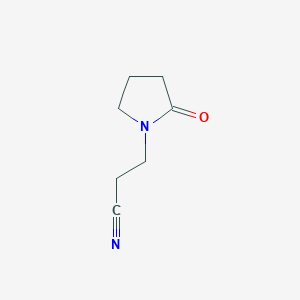
![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)
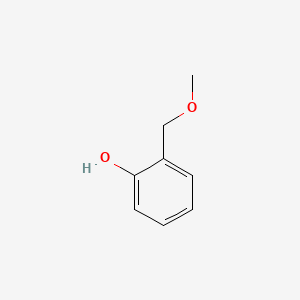

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)
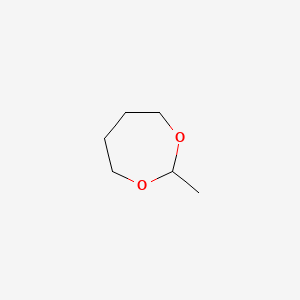
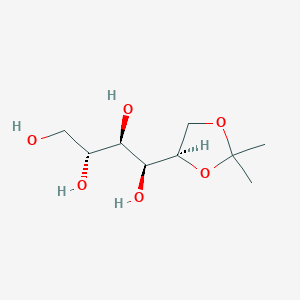
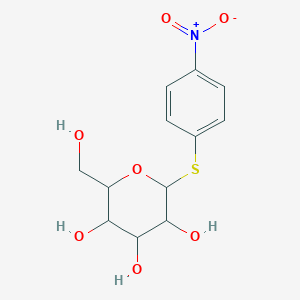
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)
